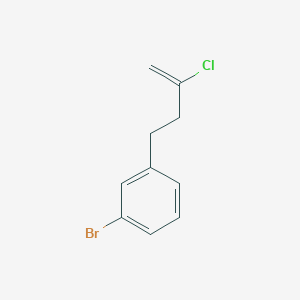

4-(3-Bromophenyl)-2-chloro-1-butene

Description

Contextualization of Halogenated Alkenes in Modern Organic Synthesis

Halogenated alkenes are a class of organic compounds that serve as fundamental building blocks in modern organic synthesis. Their utility stems from the reactivity of the carbon-carbon double bond and the carbon-halogen bond. The addition of halogens across a double bond is a classic and reliable method for introducing functionality into a molecule. rsc.org

These compounds are key precursors for a wide variety of valuable molecules. mdpi.com The presence of a halogen atom allows for a range of transformations, including nucleophilic substitution and elimination reactions. rsc.org Furthermore, the development of transition-metal-catalyzed cross-coupling reactions has significantly expanded the synthetic utility of halogenated alkenes, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govacs.org Modern synthetic methods, such as visible-light-mediated halofunctionalization, continue to broaden the scope and applicability of these versatile intermediates in a sustainable manner.

Significance of (Bromophenyl)chloroalkenes as Versatile Synthetic Intermediates

Compounds that contain both a bromophenyl group and a chloroalkene moiety, such as 4-(3-bromophenyl)-2-chloro-1-butene, are particularly significant as bifunctional intermediates. nih.gov This significance arises from the differential reactivity of the two halogenated sites. The aryl bromide functionality is a well-established participant in a plethora of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. rsc.orgelsevierpure.com These reactions are cornerstones of modern synthesis for constructing complex biaryl systems and other carbon skeletons. nih.govresearchgate.net

Concurrently, the chloroalkene portion of the molecule offers a distinct set of reactive possibilities. Vinyl chlorides are known to be unreactive towards traditional SN1 and SN2 reactions but can undergo polymerization and are susceptible to radical reactions. youtube.comnih.govwikipedia.org They can also participate in certain metal-catalyzed cross-coupling reactions, often under different conditions than those required for aryl bromides. This orthogonal reactivity allows for a stepwise and controlled functionalization of the molecule, where one site can be reacted selectively while the other remains intact for subsequent transformations. This capability is highly prized in the synthesis of complex pharmaceuticals, agrochemicals, and materials.

Research Trajectories and Objectives for this compound

While specific, in-depth research on this compound is not extensively documented in publicly available literature, its structure suggests several logical and promising research trajectories. The primary objective of such research would be to fully exploit its potential as a bifunctional synthetic intermediate.

A key research direction would involve the systematic investigation of its reactivity in chemoselective cross-coupling reactions. This would entail developing catalytic systems that can selectively activate either the C(sp²)-Br bond of the aryl ring or the C(sp²)-Cl bond of the alkene. Achieving high selectivity would enable the sequential introduction of different substituents, paving the way for the efficient synthesis of a diverse range of complex target molecules from a single, readily accessible starting material.

Another significant research avenue would be to explore its use as a monomer in polymerization reactions. nih.gov The presence of the bromophenyl group would introduce specific functionalities into the resulting polymer chain. These functionalities could be used to modify the polymer's properties, such as its thermal stability, refractive index, or flame retardancy. Furthermore, the bromine atoms could serve as handles for post-polymerization modification, allowing for the creation of advanced materials with tailored properties for specific applications.

Finally, the compound could serve as a valuable scaffold for the creation of libraries of novel compounds for biological screening. By systematically varying the substituents at both the aryl and alkene positions through the selective reactions described above, a large number of structurally related but distinct molecules could be generated. These libraries could then be screened for potential pharmaceutical or agrochemical activity, potentially leading to the discovery of new lead compounds. The atmospheric chemistry and potential environmental impact of such chloroalkenes could also be an area of study. nih.gov

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-bromo-3-(3-chlorobut-3-enyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrCl/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-4,7H,1,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAIFGCHTKSTBIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC1=CC(=CC=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641099 | |

| Record name | 1-Bromo-3-(3-chlorobut-3-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

485320-30-7 | |

| Record name | 1-Bromo-3-(3-chloro-3-buten-1-yl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=485320-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-(3-chlorobut-3-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations of 4 3 Bromophenyl 2 Chloro 1 Butene

Nucleophilic Substitution Reactivity at Halogenated Centers

The structure of 4-(3-Bromophenyl)-2-chloro-1-butene presents two potential sites for nucleophilic attack: the carbon atom of the bromophenyl moiety and the chlorinated carbon of the alkene. The reactivity at these centers is significantly influenced by electronic and steric factors.

Reactivity and Selectivity at the Bromophenyl Moiety

The bromine atom on the phenyl ring is generally unreactive towards nucleophilic aromatic substitution (SNA_r). This low reactivity is attributed to the high electron density of the aromatic ring, which repels incoming nucleophiles, and the strength of the C(sp²)-Br bond. wikipedia.orgnih.govlibretexts.org For a nucleophilic attack to occur, the aromatic ring typically requires activation by potent electron-withdrawing groups, usually positioned ortho or para to the leaving group, which is not the case in this molecule. wikipedia.orglibretexts.org

However, the bromine atom can be readily substituted through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions. These reactions offer a versatile pathway to form new carbon-carbon bonds at the phenyl ring. nih.govnih.gov

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Aryl Bromides

| Reaction | Catalyst | Coupling Partner | Product Type |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | Arylboronic acid | Biaryl |

| Heck Coupling | Pd(OAc)₂ | Alkene | Substituted Alkene |

This table provides a generalized overview of common palladium-catalyzed reactions applicable to the bromophenyl group.

Reactivity and Selectivity at the Chloroalkene Center

The chlorine atom attached to the C2 position of the butene chain is a vinylic halide. Similar to aryl halides, vinylic halides are known to be significantly less reactive in nucleophilic substitution reactions compared to their saturated alkyl halide counterparts. quora.com This reduced reactivity is a consequence of the sp² hybridization of the carbon atom, which results in a shorter and stronger carbon-chlorine bond. Additionally, the potential for resonance between the chlorine lone pairs and the alkene π-system can impart partial double bond character to the C-Cl bond, further strengthening it.

Nucleophilic substitution at a vinylic center, when it does occur, can proceed through different mechanisms, including addition-elimination or elimination-addition pathways, rather than a direct S_N2 attack. quora.com

Influence of Solvent Systems and Reaction Temperature on Substitution Pathways

For the limited nucleophilic substitution reactions that might occur, the choice of solvent and reaction temperature plays a critical role. Polar aprotic solvents, such as DMSO or DMF, are generally preferred for S_NAr reactions as they can solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity. libretexts.org Increased temperatures are often necessary to overcome the high activation energy associated with breaking the strong C-Br or C-Cl bonds. libretexts.org

In the context of palladium-catalyzed cross-coupling reactions, the solvent and temperature are crucial parameters for optimizing reaction yield and selectivity. Common solvents include toluene, dioxane, and DMF, with temperatures often elevated to facilitate the catalytic cycle.

Stereochemical Outcomes and Diastereoselectivity in Substitution Reactions

The stereochemistry of nucleophilic substitution at a vinylic center is complex and depends on the specific reaction mechanism. Unlike the well-defined inversion of stereochemistry in S_N2 reactions at sp³ centers, reactions at sp² centers can proceed with either retention or inversion of configuration, or lead to a mixture of stereoisomers. inflibnet.ac.in

For palladium-catalyzed cross-coupling reactions, the stereochemistry of the starting alkene is often retained in the product, particularly in reactions like the Heck coupling. ddugu.ac.in

Addition Reactions Across the Alkene Double Bond

The carbon-carbon double bond in this compound is susceptible to electrophilic addition reactions. The regioselectivity of these additions is influenced by the electronic effects of the substituents.

Electrophilic Addition Reactions, Including Hydrohalogenation

The addition of hydrogen halides (HX) to the alkene follows Markovnikov's rule. masterorganicchemistry.comcutm.ac.in This rule predicts that the proton (H⁺) will add to the carbon atom of the double bond that bears the greater number of hydrogen atoms. In the case of this compound, the C1 carbon has two hydrogen atoms, while the C2 carbon has a chlorine atom and a carbon-carbon bond.

Therefore, the proton is expected to add to C1, leading to the formation of a more stable tertiary carbocation at C2. This carbocation is further stabilized by the adjacent phenyl ring. The subsequent attack of the halide anion (X⁻) on the carbocation at C2 yields the final product.

The presence of the electron-withdrawing chlorine atom at the C2 position can influence the rate and regioselectivity of the addition by destabilizing the carbocation intermediate at that position. However, the directing effect of forming a more substituted carbocation generally prevails.

Table 2: Predicted Products of Hydrohalogenation of this compound

| Reagent | Predicted Major Product |

| HCl | 4-(3-Bromophenyl)-2,2-dichloro-1-butene |

| HBr | 4-(3-Bromophenyl)-2-bromo-2-chloro-1-butene |

This table illustrates the expected major products based on Markovnikov's rule.

Cycloaddition Reactions, with Emphasis on [2+2] Processes

The vinyl chloride and styrenic components of this compound suggest a potential for participation in cycloaddition reactions, particularly [2+2] photocycloadditions. These reactions are powerful methods for constructing four-membered cyclobutane (B1203170) rings. nih.gov Typically, the [2+2] cycloaddition of alkenes is a photochemically driven process, often requiring UV light for direct excitation, though visible-light-mediated methods using photocatalysts have become increasingly prevalent. nih.govacs.org

For a molecule like this compound, which contains a styrene-like moiety, photochemical [2+2] cycloadditions can be anticipated. nih.gov These reactions can proceed via an intermolecular or intramolecular pathway. In an intermolecular reaction, two molecules of the alkene would react to form a cyclobutane dimer. The regioselectivity of such a reaction would be governed by the electronic and steric properties of the substituents.

Visible-light photocatalysis, often employing ruthenium or organic cyanoarene photocatalysts, has emerged as a milder alternative to direct UV irradiation for [2+2] cycloadditions of styrenes. nih.govcapes.gov.brchemrxiv.org These methods can proceed through either an oxidative or reductive quenching cycle, or via energy transfer, depending on the photocatalyst and substrate. nih.govresearchgate.net For instance, electron-deficient styrenes have been shown to undergo efficient [2+2] cycloaddition using organic cyanoarene photocatalysts through an energy transfer mechanism. nih.govchemrxiv.orgresearchgate.net Given the presence of the electron-withdrawing bromo and chloro substituents, this compound could potentially undergo such photocatalyzed cycloadditions.

The presence of the vinyl chloride functionality also introduces the possibility of [2+2] cycloadditions. While less common than with simple alkenes, vinyl chlorides can participate in these reactions. For example, ketenes are known to undergo thermal [2+2] cycloadditions with alkenes, and dienophiles like α-chloroacrylonitrile can serve as ketene (B1206846) equivalents in Diels-Alder reactions, which are [4+2] cycloadditions. libretexts.orgwikipedia.org

A representative scheme for a potential photocatalyzed [2+2] homodimerization of this compound is shown below:

Scheme 1: Postulated [2+2] Photocycloaddition of this compound

| Reactant | Conditions | Product(s) |

| This compound | Visible Light, Photocatalyst | Head-to-Head and/or Head-to-Tail Cyclobutane Dimers |

Radical Addition and Functionalization Strategies

The double bond in this compound is a prime site for radical addition reactions. A classic example is the anti-Markovnikov addition of hydrogen bromide (HBr) in the presence of peroxides. chemistrysteps.commasterorganicchemistry.com This reaction proceeds via a free-radical chain mechanism. orgoreview.comchemguide.co.uk The initiation step involves the homolytic cleavage of the peroxide to generate alkoxy radicals, which then abstract a hydrogen atom from HBr to produce a bromine radical. masterorganicchemistry.com This bromine radical then adds to the alkene at the less substituted carbon, leading to the formation of the more stable secondary radical. Subsequent abstraction of a hydrogen atom from HBr by this carbon radical yields the anti-Markovnikov product and regenerates a bromine radical, thus propagating the chain. chemistrysteps.comlibretexts.org

In the context of this compound, the addition of a bromine radical would be expected to occur at the terminal CH2 carbon, generating a more stable radical intermediate on the carbon bearing the chlorine atom. This would ultimately lead to the formation of a 1,3-dibromo-2-chloro-4-(3-bromophenyl)butane derivative.

Radical polymerization is another potential reaction pathway for the vinyl chloride moiety. brainly.invaia.comausetute.com.au Initiated by a radical source, the polymerization of vinyl chloride proceeds through a chain-growth mechanism to form polyvinyl chloride (PVC). slideshare.netyoutube.com While the bulky 3-bromophenyl ethyl substituent might sterically hinder polymerization to some extent, the fundamental reactivity of the vinyl chloride group remains.

Table 1: Key Steps in the Radical Addition of HBr

| Step | Description |

| Initiation | Homolytic cleavage of peroxide; formation of bromine radical from HBr. masterorganicchemistry.comchemguide.co.uk |

| Propagation | Addition of Br radical to the alkene to form the most stable carbon radical; H-atom abstraction from HBr by the carbon radical. chemistrysteps.comlibretexts.org |

| Termination | Combination of any two radical species. brainly.in |

Oxidation and Reduction Transformations

The alkene and the aromatic ring in this compound present distinct sites for oxidation. The double bond can be selectively oxidized to an epoxide. organic-chemistry.org This transformation is commonly achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). acs.org The electrophilic nature of the oxidizing agent would favor attack on the more electron-rich double bond. In dienes, selective monoepoxidation of the more electron-rich double bond is a well-established strategy. acs.org For this compound, the vinyl chloride moiety is electron-deficient due to the electronegative chlorine atom, which may influence its reactivity towards electrophilic epoxidation. The resulting vinyl epoxide would be a reactive intermediate, susceptible to further transformations. oit.edunih.gov

The aromatic ring itself is generally resistant to oxidation. openstax.org However, the benzylic position (the carbon atom adjacent to the aromatic ring) is susceptible to oxidation under vigorous conditions, typically using strong oxidizing agents like potassium permanganate (B83412) (KMnO4). openstax.org This would lead to the cleavage of the side chain and the formation of 3-bromobenzoic acid. A more selective oxidation of the benzylic C-H bonds can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, which leads to benzylic bromination. openstax.orglibretexts.orglibretexts.org

Reductive dehalogenation offers a pathway to selectively remove the halogen atoms from this compound. The bromine on the aromatic ring and the chlorine on the double bond can be targeted under different conditions.

Aryl bromides can be reduced to the corresponding arenes through various methods. organic-chemistry.orgorganic-chemistry.org Catalytic hydrogenation using a palladium catalyst is a common approach. organic-chemistry.org Other methods include the use of sodium borohydride (B1222165) in the presence of a catalyst or radical-based reductions. nih.govvt.edulookchem.com For instance, sodium hydride in the presence of 1,4-dioxane (B91453) has been shown to reduce aryl bromides and even more challenging aryl chlorides via a radical chain mechanism. nih.gov

The reductive dehalogenation of vinyl chlorides is also a known process, particularly in the context of environmental remediation of chlorinated solvents. epa.govenviro.wiki This process can be mediated by microorganisms under anaerobic conditions, where the vinyl chloride acts as an electron acceptor. nih.govosti.gov In a laboratory setting, various reducing agents can be employed. The relative reactivity of aryl versus vinyl halides in reduction reactions can often be controlled to achieve selective dehalogenation.

Table 2: Potential Reductive Dehalogenation Pathways

| Halogen to be Removed | Potential Reagents and Conditions | Product |

| Aryl Bromide | Pd/C, H2 organic-chemistry.org | 4-phenyl-2-chloro-1-butene |

| Aryl Bromide | NaBH4, Pd catalyst nih.gov | 4-phenyl-2-chloro-1-butene |

| Vinyl Chloride | Anaerobic microbial reduction nih.gov | 4-(3-Bromophenyl)-1-butene |

| Both Halogens | Strong reducing conditions | 4-phenyl-1-butene |

Transition Metal-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. libretexts.orgyoutube.com It typically involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. youtube.com

The aryl bromide moiety in this compound is an excellent substrate for Suzuki-Miyaura coupling. sigmaaldrich.com It can be coupled with a wide range of aryl or vinyl boronic acids to generate more complex biaryl or styrenyl structures. acs.orgnih.gov The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The vinyl chloride functionality can also participate in Suzuki-Miyaura coupling, although vinyl chlorides are generally less reactive than vinyl bromides or iodides. libretexts.orgrsc.org However, the use of specialized ligands, such as bulky, electron-rich phosphines (e.g., SPhos, XPhos), has enabled the efficient coupling of vinyl chlorides. rsc.org This raises the possibility of selective coupling at either the aryl bromide or the vinyl chloride position by carefully choosing the reaction conditions and catalyst system. For example, some catalyst systems show a preference for coupling aryl chlorides over aryl triflates, suggesting that selectivity between an aryl bromide and a vinyl chloride could be achievable. acs.org

A hypothetical Suzuki-Miyaura coupling of this compound with phenylboronic acid is depicted below:

Scheme 2: Postulated Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst/Base | Product |

| This compound | Phenylboronic acid | Pd catalyst, Base (e.g., K3PO4, CsF) nih.gov | 4-(biphenyl-3-yl)-2-chloro-1-butene |

Heck Reactions and Other Arylation Protocols

The Heck reaction, or Mizoroki-Heck reaction, is a powerful method for forming carbon-carbon bonds by coupling an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base. organic-chemistry.orgwikipedia.org For this compound, the aryl bromide moiety is a prime candidate for participating in Heck-type couplings.

In a typical scenario, the C-Br bond of the bromophenyl group would undergo oxidative addition to a Pd(0) catalyst. This resulting arylpalladium(II) species could then react with an external alkene, such as an acrylate (B77674) or styrene, to form a new, substituted alkene product. wikipedia.orgthieme-connect.de The reaction generally exhibits high selectivity for the trans or E isomer of the resulting alkene. organic-chemistry.org The catalytic cycle involves oxidative addition, migratory insertion of the alkene, β-hydride elimination, and reductive elimination to regenerate the catalyst. libretexts.orgnumberanalytics.com

Beyond the classic Heck reaction, other arylation protocols could be employed. The aryl bromide functionality is amenable to various cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings, which would couple the aryl group with boronic acids, organostannanes, or terminal alkynes, respectively. rsc.orgyoutube.com Furthermore, direct C-H arylation protocols could potentially be used to functionalize other molecules using the aryl bromide portion of the compound as the arylating agent. thieme-connect.de

Table 1: Illustrative Conditions for Heck Reactions This table shows typical components for a Heck reaction involving an aryl bromide, which would be applicable to the this compound substrate.

| Component | Example | Purpose/Role | Source(s) |

|---|---|---|---|

| Catalyst | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ | Facilitates C-C bond formation via a Pd(0)/Pd(II) cycle. | wikipedia.org |

| Ligand | PPh₃, P(o-tol)₃, BINAP | Stabilizes the Pd catalyst, influences reactivity and selectivity. | wikipedia.orgthieme-connect.de |

| Base | Et₃N, K₂CO₃, NaOAc | Neutralizes the hydrogen halide produced during the reaction. | wikipedia.org |

| Solvent | DMF, NMP, Dioxane | Polar aprotic solvent to dissolve reactants and facilitate the reaction. | thieme-connect.de |

| Alkene Partner | Styrene, n-Butyl Acrylate | Couples with the aryl halide to form the product. | organic-chemistry.orgthieme-connect.de |

Palladium and Nickel-Catalyzed Coupling Reactions in Halogenated Systems

The presence of two distinct carbon-halogen bonds (C-Br and C-Cl) makes this compound an interesting substrate for studying chemoselectivity in cross-coupling reactions. In palladium-catalyzed systems, the oxidative addition to an aryl bromide bond is generally much more facile than to an aryl or vinyl chloride bond. researchgate.netresearchgate.net This difference in reactivity would likely allow for selective coupling at the C-Br position while leaving the C-Cl bond intact, provided the reaction conditions are carefully controlled.

Nickel-catalyzed systems offer an alternative that can be particularly effective for activating less reactive C-Cl bonds. rsc.orgacs.org In some cases, nickel catalysts can promote reductive cross-couplings of allylic chlorides with other electrophiles. acs.org This suggests that under nickel catalysis, reactivity at the 2-chloro-1-butene moiety could be achieved. A proposed mechanism for such a reaction could involve the reduction of a Ni(II) precatalyst to Ni(0), which then undergoes oxidative addition with the allylic chloride to form a π-allylnickel(II) intermediate. acs.org Subsequent steps would depend on the specific coupling partner and reaction type. The choice between palladium and nickel could therefore direct the coupling to different sites on the molecule.

Table 2: Comparison of Palladium and Nickel Catalysis for Halide Coupling

| Feature | Palladium Catalysis | Nickel Catalysis | Source(s) |

|---|---|---|---|

| Substrate Preference | Ar-I > Ar-Br > Ar-OTf >> Ar-Cl | Ar-Cl, Ar-Br, Allyl-Cl | researchgate.netresearchgate.netrsc.org |

| Typical Ligands | Phosphines (e.g., PPh₃, XPhos), N-Heterocyclic Carbenes (NHCs) | Bipyridines, Phosphines | researchgate.netacs.org |

| Mechanism | Often involves Pd(0)/Pd(II) cycles. | Can involve Ni(0)/Ni(II), Ni(I)/Ni(III) cycles, or radical pathways. | libretexts.orgacs.org |

| Key Advantage | Broad functional group tolerance, well-studied. | Cost-effective, efficient for C-Cl bond activation. | rsc.orgnih.gov |

Advanced Mechanistic Elucidation Studies

Understanding the detailed mechanisms of reactions involving this compound is essential for controlling reaction outcomes and developing new synthetic methods.

Identification and Characterization of Reaction Intermediates (e.g., Carbocations, Radical Species)

In palladium-catalyzed reactions at the aryl bromide site, the mechanism proceeds through well-defined organopalladium intermediates. libretexts.org The key species include the initial Pd(0)L₂ complex, the arylpalladium(II) halide formed after oxidative addition, a π-alkene complex upon coordination of the coupling partner, and the insertion product prior to β-hydride elimination. libretexts.orgnumberanalytics.com

Reactivity at the allylic chloride position introduces the possibility of different intermediates. The allylic system can stabilize positive charge or an unpaired electron through resonance. reddit.comlibretexts.org The departure of the chloride ion, potentially assisted by a Lewis acid, could generate a resonance-stabilized allylic carbocation. libretexts.orgbyjus.com This delocalized cation would have positive charge distributed across two carbon atoms, leading to potential regioselectivity challenges in subsequent nucleophilic attack. libretexts.org Alternatively, under certain conditions, particularly with nickel catalysts or radical initiators, the reaction could proceed through a resonance-stabilized allylic radical intermediate. libretexts.orgyoutube.com

Kinetic Studies and Determination of Reaction Rate Constants

Kinetic studies are crucial for determining the rate-determining step (RDS) of a catalytic cycle. For many palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the Pd(0) center is the RDS. rsc.org However, depending on the specific ligands and substrates, transmetalation or reductive elimination can also be rate-limiting. rsc.orgnih.gov

The rate of the reaction can often be described by a kinetic law. For a Heck reaction where oxidative addition is the RDS, the law might be expressed as: Rate = k [Aryl Halide] [Pd Catalyst]

The reaction rate constant, k, would be influenced by factors such as temperature, solvent, and the electronic nature of the ligands and substrates. acs.org While specific rate constants for this compound are not available, data from related systems can provide insight into the expected kinetics. For example, studies on the reaction of amines with cationic [(η³-allyl)PdL₂]⁺ complexes have allowed for the determination of rate and equilibrium constants for nucleophilic attack on the allyl ligand. acs.org

Table 3: Illustrative Kinetic Data for a Related Palladium-Catalyzed Reaction This table shows kinetic data for the reaction of piperidine (B6355638) with cationic palladium-allyl complexes, illustrating how rate constants can be determined for steps relevant to the reactivity of the allylic portion of the target molecule.

| Palladium Complex | Nucleophile | Rate Constant (kobs) | Conditions | Source |

|---|---|---|---|---|

| [(η³-PhCHCHCHPh)Pd(PPh₃)₂]⁺ | Piperidine | Fast, irreversible | DMF | acs.org |

| [(η³-PhCHCHCHPh)Pd(dppb)]⁺ | Piperidine | Reversible, k₁ determined | DMF | acs.org |

Analysis of Substituent Effects on Reaction Mechanisms (e.g., Hammett Linear Free Energy Relationships)

The Hammett equation, log(k/k₀) = ρσ, is a valuable tool for probing the electronic effects of substituents on reaction rates and mechanisms. wikipedia.orgpharmacy180.com In this equation, σ is the substituent constant (which depends on the substituent and its position), and ρ is the reaction constant, which reflects the sensitivity of the reaction to electronic effects. wikipedia.org

For this compound, the bromo substituent is in the meta position. Its electronic effect can influence the rate of oxidative addition. A plot of log(k/k₀) versus σ for a series of substituted aryl halides often yields a straight line. rsc.org The sign and magnitude of the slope (ρ) provide mechanistic insight. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge at the reaction center in the transition state. rsc.orgwikipedia.org For the oxidative addition of aryl halides to Pd(0), a positive ρ value is typically observed, consistent with a transition state where the metal center is electron-rich and the aryl ring is electron-deficient. rsc.org Nonlinear or "V-shaped" Hammett plots can also occur, often indicating a change in the rate-determining step or mechanism across the series of substituents. acs.org

Detailed Stereochemical Analysis of Reaction Pathways and Products

The stereochemical outcome of reactions involving this compound would be highly dependent on the reaction site and mechanism.

In a Heck reaction involving the aryl bromide and an external alkene, the stereochemistry is generally well-controlled. The reaction typically proceeds via a syn-migratory insertion of the alkene into the aryl-palladium bond, followed by a syn-β-hydride elimination. libretexts.org This pathway usually results in the formation of the E-alkene as the major product. organic-chemistry.orgthieme-connect.de

Reactions at the allylic chloride center are more complex stereochemically. Oxidative addition of the allylic chloride to a Pd(0) center often proceeds with inversion of stereochemistry to form a π-allylpalladium complex. Subsequent attack by a nucleophile can occur either syn or anti to the palladium, depending on the nature of the nucleophile and ligands. nih.gov For example, the palladium-catalyzed cross-coupling of enantioenriched allylic silanolate salts with aromatic bromides was found to proceed through a syn SE' mechanism, indicating a high degree of stereospecificity. nih.govnih.gov This highlights the potential for controlling the configuration of newly formed stereocenters in reactions at the allylic position.

Computational and Theoretical Investigations of 4 3 Bromophenyl 2 Chloro 1 Butene

Electronic Structure and Bonding Analysis

No dedicated studies on the electronic structure and bonding analysis of 4-(3-Bromophenyl)-2-chloro-1-butene were identified. Consequently, specific data for the following subsections are not available.

No published research could be found that applies Density Functional Theory (DFT) to determine the optimized molecular geometry, bond lengths, bond angles, or electronic energy of this compound. Therefore, no data tables containing these specific computational parameters can be provided.

There are no available Natural Bond Orbital (NBO) analyses for this compound in the scientific literature. Such an analysis would provide insights into electron delocalization, hyperconjugative interactions, and the nature of bonding within the molecule. The absence of these studies means that stabilization energies (E(2)) associated with donor-acceptor orbital interactions, and details on hybrid orbitals are not documented for this specific compound.

Specific Frontier Molecular Orbital (FMO) theory studies for this compound are not present in the reviewed literature. As a result, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and predictions of the compound's reactivity based on these parameters are not available.

No published Molecular Electrostatic Potential (MEP) maps for this compound were found. An MEP map would illustrate the charge distribution across the molecule, highlighting electrophilic and nucleophilic sites. Without such studies, a visual and quantitative analysis of its electrostatic potential is not possible.

In the absence of dedicated computational studies, there is no specific information regarding charge transfer phenomena or detailed analyses of intermolecular interactions involving this compound.

Reaction Pathway Modeling and Energetics

Transition State Characterization and Activation Energy Barrier Determination

The study of a chemical reaction's mechanism and rate is fundamentally dependent on identifying and characterizing its transition state—the highest energy point on the reaction coordinate. For reactions involving this compound, such as its synthesis or subsequent transformations, computational methods like Density Functional Theory (DFT) would be employed to locate the transition state geometry.

This process involves sophisticated algorithms that search the potential energy surface of the reacting system for a first-order saddle point, which corresponds to the transition state. Once located, frequency calculations are performed to confirm the structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

The energy difference between the reactants and the transition state defines the activation energy barrier (Ea). nih.gov This value is crucial for predicting the reaction rate; a lower activation energy implies a faster reaction. For a hypothetical reaction, the calculated activation energy would be presented in units of kilocalories per mole (kcal/mol) or kilojoules per mole (kJ/mol).

Table 1: Hypothetical Activation Energy Data for a Reaction of this compound

| Computational Method | Basis Set | Solvent Model | Calculated Activation Energy (kcal/mol) |

| B3LYP | 6-311G++(d,p) | PCM (Toluene) | Data not available |

| M06-2X | def2-TZVP | SMD (Acetonitrile) | Data not available |

This table illustrates how activation energy data would be presented. Specific values for this compound are not available in published literature.

Computational Investigation of Regio- and Stereoselectivity

Many chemical reactions can yield multiple products, known as isomers. Computational chemistry is a powerful tool for predicting which isomer will be preferentially formed. mdpi.com

Regioselectivity refers to the preference for bond formation at one position over another. For instance, in an addition reaction to the double bond of this compound, the incoming group could add to either the C1 or C2 carbon. By calculating the activation energies for the transition states leading to each regioisomeric product, chemists can predict the major product. The product formed via the lower energy pathway is expected to dominate. ul.ie

Stereoselectivity concerns the preferential formation of one stereoisomer over another. Since this compound is chiral (due to the stereocenter that would be formed at C2 if the chloro-alkene was part of a larger asymmetric molecule, though as written it is prochiral), reactions at the double bond could potentially create new stereocenters. Computational models can predict whether the reaction will favor the R or S enantiomer, or a cis or trans diastereomer, again by comparing the energies of the respective transition states. researchgate.net

Predictive Modeling of Reaction Outcomes and Product Distributions

Building on the principles of transition state theory, computational chemists can develop predictive models for reaction outcomes. researchgate.net By systematically studying a range of reactants and catalysts, machine learning algorithms can be trained on calculated energy barriers and reaction energies to predict the product distribution for new, unstudied reactions. nih.gov

These models can accelerate chemical discovery by prioritizing experiments that are most likely to succeed. For a compound like this compound, such a model could predict how changes in reaction conditions (e.g., solvent, temperature, catalyst) would affect the yield and selectivity of a desired transformation. The development of these models requires large datasets, which are currently unavailable for this specific compound. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static entities; they are flexible and can adopt various three-dimensional shapes or conformations.

Conformational Analysis involves identifying the stable (low-energy) conformations of a molecule. For this compound, this would involve rotating the single bonds—specifically the C2-C3 and C3-C4 bonds and the bond connecting the phenyl ring to the butyl chain. The potential energy would be calculated at each rotational angle, resulting in a potential energy surface that reveals the lowest energy conformers. Studies on similar molecules like 4-phenyl-1-butyne (B98611) have shown that the orientation of the phenyl ring relative to the alkyl chain (gauche or anti) significantly affects the molecule's energy and properties. researchgate.net

Molecular Dynamics (MD) Simulations provide a movie-like depiction of molecular motion over time. researchgate.net An MD simulation of this compound would solve Newton's equations of motion for the atoms, showing how the molecule behaves in a simulated environment (e.g., in a solvent like toluene). ul.ienih.gov This allows researchers to study dynamic processes, such as conformational changes, and to calculate macroscopic properties from the atomic-level behavior. sigmaaldrich.com These simulations are computationally intensive but offer unparalleled insight into the dynamic nature of molecules. researchgate.netresearchgate.net

Quantitative Structure-Reactivity Relationships from Theoretical Parameters

Quantitative Structure-Reactivity Relationship (QSRR) models aim to find a mathematical correlation between a molecule's structural or physicochemical properties and its chemical reactivity. wikipedia.orgnih.gov The "descriptors" used in these models are often derived from computational chemistry.

For this compound, theoretical parameters would first be calculated using quantum chemical methods. These descriptors could include:

Electronic Properties: Charges on specific atoms, dipole moment, energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Steric Properties: Molecular volume, surface area, specific shape indices.

Thermodynamic Properties: Enthalpy of formation, Gibbs free energy.

These calculated descriptors for a series of related compounds would then be statistically correlated with experimentally measured reactivity data (e.g., reaction rates). The resulting QSRR equation can be used to predict the reactivity of new, unsynthesized compounds, aiding in the design of molecules with desired properties. The development of a QSRR model is contingent on having a consistent dataset of experimental reactivity for a series of structurally similar compounds, which is not currently available for this specific class of molecules.

Advanced Analytical Characterization Techniques for Research on Halogenated Butenes

Spectroscopic Methods for Structural and Mechanistic Elucidation

Spectroscopy is a cornerstone in the analysis of molecular structures and the investigation of reaction mechanisms. By probing the interaction of electromagnetic radiation with matter, these techniques reveal detailed information about atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each hydrogen and carbon atom, respectively. rsc.orglibretexts.org For 4-(3-Bromophenyl)-2-chloro-1-butene, NMR is essential for confirming the connectivity of the carbon skeleton and the specific placement of the halogen substituents.

In ¹H NMR spectroscopy, the chemical shift (δ) of each proton signal indicates its electronic environment. researchgate.net Protons on the terminal double bond (=CH₂) are expected to appear in the vinyl region, typically between 5.0 and 6.0 ppm. docbrown.info The allylic protons (-CH₂-) adjacent to the aromatic ring will resonate further downfield due to the influence of the phenyl group. The aromatic protons will exhibit complex splitting patterns in the aromatic region (around 7.0-7.5 ppm), characteristic of a 1,3-disubstituted benzene (B151609) ring. rsc.org

¹³C NMR spectroscopy provides information on each unique carbon atom in the molecule. docbrown.info The number of signals confirms the number of non-equivalent carbons. libretexts.org The carbon atoms of the C=C double bond will have distinct chemical shifts, with the chlorinated carbon appearing at a higher ppm value. The carbons of the brominated phenyl group will show characteristic shifts influenced by the electronegative bromine atom. docbrown.info

| Predicted ¹H NMR Data for this compound | |

| Proton Type | Predicted Chemical Shift (δ, ppm) |

| Vinylic (=CH₂) | 5.0 - 5.5 |

| Allylic (-CH₂-Ar) | 2.8 - 3.2 |

| Benzylic (-CH₂-C=) | 2.5 - 2.9 |

| Aromatic (Ar-H) | 7.0 - 7.6 |

| Predicted ¹³C NMR Data for this compound | |

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Vinylic (=CH₂) | 115 - 125 |

| Vinylic (-C(Cl)=) | 135 - 145 |

| Allylic (-CH₂-Ar) | 35 - 40 |

| Benzylic (-CH₂-C=) | 30 - 35 |

| Aromatic (C-Br) | 120 - 125 |

| Aromatic (C-H) | 125 - 135 |

| Aromatic (C-C) | 140 - 145 |

Note: Predicted values are estimates based on typical ranges for similar functional groups and may vary based on solvent and experimental conditions.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by measuring the vibrations of its bonds. researchgate.net These vibrations, such as stretching and bending, occur at characteristic frequencies. masterorganicchemistry.com

For this compound, key vibrational modes can be readily identified. The C=C stretching vibration of the butene moiety typically appears in the 1640-1680 cm⁻¹ region. libretexts.org The stretching vibration for the C-Cl bond is found in the fingerprint region, generally between 550 and 850 cm⁻¹. libretexts.orgspectroscopyonline.com The C-Br stretch occurs at an even lower frequency, typically 515-690 cm⁻¹. libretexts.org Aromatic C-H stretches are observed above 3000 cm⁻¹, while the characteristic in-ring C-C stretches of the phenyl group appear in the 1400-1600 cm⁻¹ range. libretexts.org Both IR and Raman spectroscopy can provide complementary information, as some vibrational modes may be more active in one technique than the other. mdpi.com

| Characteristic Vibrational Frequencies | |

| Functional Group | Expected Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Alkene =C-H Stretch | 3000 - 3100 |

| Alkane C-H Stretch | 2850 - 3000 |

| Alkene C=C Stretch | 1640 - 1680 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C-Cl Stretch | 550 - 850 |

| C-Br Stretch | 515 - 690 |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule as it absorbs UV or visible light. masterorganicchemistry.com This technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light, especially conjugated π-systems. libretexts.org

The structure of this compound contains a bromophenyl group conjugated with the 2-chloro-1-butene moiety. This extended system of π-electrons is a chromophore. The primary electronic transition observed will be a π → π* transition, where an electron is promoted from a π bonding orbital to a π* antibonding orbital. libretexts.orgyoutube.com The extent of conjugation directly influences the wavelength of maximum absorbance (λmax); larger conjugated systems absorb at longer wavelengths. libretexts.orglibretexts.org For this compound, a λmax is expected in the 200-300 nm range. The presence of the chlorine and bromine atoms, which have non-bonding electrons (n electrons), could also allow for weaker n → π* transitions at longer wavelengths. youtube.com

| Electronic Transitions and Expected Absorbance | |

| Transition Type | Expected λmax Range (nm) |

| π → π | 200 - 300 |

| n → π | >300 (typically weak) |

Note: The exact λmax depends on the solvent and the specific electronic effects of the substituents.

Chromatographic Techniques for Compound Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is ideal for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the column.

Once separated, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This process forms a molecular ion ([M]⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, producing a mass spectrum that serves as a molecular fingerprint. libretexts.org For this compound, the molecular ion peak would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). miamioh.edu Common fragmentation patterns for alkenes and halogenated compounds include the loss of a halogen atom or cleavage at the allylic or benzylic positions to form stable carbocations. libretexts.orgchadsprep.com

| Predicted GC-MS Fragmentation | |

| Ion | Description |

| [M]⁺ | Molecular Ion |

| [M-Cl]⁺ | Loss of a chlorine atom |

| [M-Br]⁺ | Loss of a bromine atom |

| [C₄H₆Cl]⁺ | Cleavage of the bond between the phenyl ring and the butene chain |

| [C₆H₄Br]⁺ | Bromophenyl cation |

Note: The relative abundance of each fragment depends on its stability.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds in a mixture. It is particularly suited for compounds that are non-volatile or thermally unstable. researchgate.net For assessing the purity of a research sample of this compound, HPLC is an invaluable tool. reddit.com

A typical HPLC analysis for this type of brominated aromatic compound would utilize a reverse-phase column (e.g., C8 or C18) where the stationary phase is nonpolar. researchgate.netnih.gov The mobile phase would be a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.coms4science.at By running a gradient, where the solvent composition is changed over time, a high-resolution separation of the target compound from impurities can be achieved. Detection is commonly performed using a UV detector set to a wavelength where the analyte absorbs strongly, as determined by UV-Vis spectroscopy. sielc.comresearchgate.net The area of the peak in the resulting chromatogram is proportional to the concentration of the compound, allowing for accurate purity assessment.

| Illustrative HPLC Method Parameters | |

| Parameter | Condition |

| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water, B: Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λmax (e.g., 220 nm or 254 nm) |

| Injection Volume | 5 - 20 µL |

Note: Method parameters must be optimized for each specific analysis.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a cornerstone analytical technique for the structural elucidation of halogenated butenes, providing critical information on molecular weight and fragmentation patterns that aid in unequivocal identification. For the compound this compound, with a molecular formula of C₁₀H₁₀BrCl, the molecular weight is 245.54 g/mol . nih.gov In electron ionization (EI) mass spectrometry, the initial step is the ionization of the molecule to form a molecular ion (M⁺•), which then undergoes fragmentation. uvic.cayoutube.com

A key feature in the mass spectrum of a compound containing bromine and chlorine is the distinctive isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, while chlorine has two isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. libretexts.org Consequently, the molecular ion of this compound will appear as a cluster of peaks. The most abundant peak in this cluster (M) corresponds to the ion containing ³⁵Cl and ⁷⁹Br. A prominent M+2 peak, nearly equal in intensity to the M peak, arises from ions containing either ³⁵Cl and ⁸¹Br or ³⁷Cl and ⁷⁹Br. An M+4 peak, with a relative intensity of about one-third of the M+2 peak, will also be present, corresponding to the ion containing both ³⁷Cl and ⁸¹Br. This unique isotopic signature is a powerful diagnostic tool for confirming the presence of one bromine and one chlorine atom in the molecule. libretexts.org

The fragmentation of the molecular ion provides further structural information. In "hard" ionization techniques like EI, the energetic ionization process leads to predictable bond cleavages. uvic.cayoutube.com For this compound, the fragmentation pathways are influenced by the stability of the resulting carbocations and radicals. libretexts.org Key fragmentation processes for halogenated compounds include the loss of a halogen atom. miamioh.edu

Plausible Fragmentation Pathways:

Loss of Chlorine: Cleavage of the C-Cl bond results in a fragment ion [M-Cl]⁺. This is often a favorable pathway.

Loss of Bromine: Cleavage of the C-Br bond on the aromatic ring leads to an [M-Br]⁺ fragment.

Benzylic Cleavage: Scission of the C-C bond between the butenyl chain and the phenyl group is a common fragmentation pathway for aromatic compounds, leading to stable benzylic cations.

Allylic Cleavage: The presence of a double bond facilitates cleavage at the allylic position, which can lead to the formation of a stable allylic cation.

A specialized technique, negative-ion electrospray ionization (NI-ESI) with induced in-source fragmentation (IISF), can be used for the selective detection of unknown organobromine compounds by monitoring for the characteristic bromide ions at m/z 79 and 81. researchgate.net

Table 1: Predicted Mass Spectrometry Fragments for this compound

| m/z (for ³⁵Cl, ⁷⁹Br) | Proposed Fragment Structure | Fragmentation Pathway |

| 244/246/248 | [C₁₀H₁₀BrCl]⁺• | Molecular Ion (M⁺•) |

| 209/211 | [C₁₀H₁₀Br]⁺ | Loss of •Cl |

| 165 | [C₁₀H₁₀Cl]⁺ | Loss of •Br |

| 169/171 | [C₄H₆Cl-CH-C₆H₄]⁺ (Benzylic fragment) or [C₆H₄Br-CH₂]⁺ | Benzylic Cleavage |

| 55 | [C₄H₇]⁺ | Cleavage yielding the butenyl fragment |

| 79/81 | [Br]⁻ | Detected in Negative Ion Mode (e.g., with IISF) researchgate.net |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography stands as the definitive analytical method for the unambiguous determination of the three-dimensional atomic arrangement of a compound in its solid state. uni-siegen.de This technique provides precise data on bond lengths, bond angles, and torsion angles, allowing for a complete and accurate depiction of the molecular geometry. gla.ac.uk

While a specific crystal structure for this compound has not been detailed in publicly accessible databases, the application of X-ray crystallography would yield invaluable structural insights. To perform this analysis, a suitable single crystal of the compound must first be grown. nih.gov This crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to compute an electron density map, from which the atomic positions can be determined. uni-siegen.de

For this compound, a crystallographic analysis would precisely define:

The geometry of the butene chain, including the C=C double bond length and the conformation around the C-C single bonds.

The exact length of the C-Cl and C-Br bonds.

The bond angles within the phenyl ring and the butenyl chain.

The torsion angle between the plane of the phenyl ring and the butenyl substituent.

The intermolecular interactions, such as van der Waals forces or halogen bonding, that dictate the packing of molecules in the crystal lattice.

Insights from the crystal structures of related compounds, such as 1-(4-bromophenyl)but-3-yn-1-one and 1-(4-bromophenyl)-3-(4-chlorophenyl)-prop-2-en-1-one, demonstrate the power of this technique. nih.govresearchgate.net For instance, in 1-(4-bromophenyl)but-3-yn-1-one, the analysis revealed a largely planar geometry and identified key C—H⋯O hydrogen bonds and short C=O⋯C≡C contacts that stabilize the crystal structure. nih.gov A similar analysis of this compound would provide a comparable level of structural detail.

Table 2: Expected Structural Parameters from X-ray Crystallography of this compound (based on typical values)

| Parameter | Description | Expected Value Range (Å or °) |

| C-Br Bond Length | Distance between aromatic carbon and bromine atom | ~1.85 - 1.95 Å |

| C-Cl Bond Length | Distance between alkene carbon and chlorine atom | ~1.70 - 1.80 Å |

| C=C Bond Length | Length of the butene double bond | ~1.33 - 1.35 Å |

| C-C-C Angle (sp³) | Angle within the saturated part of the butene chain | ~109.5° |

| C=C-C Angle (sp²) | Angle involving the double-bonded carbons | ~120° |

| Phenyl-Butene Torsion | Dihedral angle describing the rotation around the C-C bond connecting the ring and chain | Variable |

Emerging and Miniaturized Analytical Approaches for Organohalides

The field of analytical chemistry is continually evolving, with a significant trend towards the miniaturization of analytical systems and the development of novel, highly sensitive techniques for the detection of organohalides. nih.govresearchgate.net These emerging approaches offer numerous advantages over conventional methods, including reduced sample and solvent consumption, lower costs, and the potential for high-throughput and on-site analysis. researchgate.netport.ac.uk

One major area of advancement is in sample preparation and extraction. Miniaturized passive sampling devices (PSDs), such as those fabricated using 3D printing, can be deployed in the field to pre-concentrate trace levels of contaminants from water. port.ac.uk These samplers, when coupled with highly sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), provide a powerful workflow for monitoring organohalides in the environment with minimal logistical overhead. port.ac.uk

For complex mixtures, advanced laboratory techniques offer enhanced selectivity and identification capabilities. Comprehensive two-dimensional gas chromatography (GC×GC) coupled with high-resolution time-of-flight mass spectrometry (HRTOFMS) can effectively separate and identify trace levels of organohalogen compounds from complex environmental or biological matrices. nih.gov Mass defect filtering can be employed as a data processing strategy to selectively extract the mass spectra of organochlorine or organobromine compounds from the vast datasets generated. nih.gov

The development of portable instrumentation represents another significant frontier. labmanager.com Portable gas chromatography-mass spectrometry (GC-MS) systems have been available for some time, but newer developments focus on combining fieldable MS technologies with ambient ionization methods, which require little to no sample preparation. labmanager.com These advancements are paving the way for near-real-time chemical analysis of organohalides outside of the traditional laboratory setting. The drive towards miniaturization is also evident in fields like underwater robotics, where compact, high-speed connectors are required, reflecting a broader technological push for smaller, more efficient components. credenceresearch.com

Table 3: Comparison of Conventional vs. Emerging Analytical Approaches for Organohalides

| Feature | Conventional Approach (e.g., Benchtop GC-MS) | Emerging Approach (e.g., Miniaturized LC-MS/MS, Portable MS) |

| Portability | Laboratory-bound | Field-deployable, portable systems available labmanager.com |

| Sample Preparation | Often requires multi-step liquid-liquid or solid-phase extraction | Simplified; direct analysis or miniaturized passive sampling port.ac.uk |

| Solvent Usage | High (milliliters to liters) | Low to none (microliters) researchgate.netport.ac.uk |

| Analysis Time | Hours (including sample prep) | Minutes to hours; enables near real-time analysis labmanager.com |

| Sensitivity | High (ppb to ppm range) | Very high (ppt to ppb range) port.ac.uk |

| Application Scope | Routine laboratory analysis | On-site environmental monitoring, process control, forensic science nih.govlabmanager.com |

Applications of 4 3 Bromophenyl 2 Chloro 1 Butene in Advanced Organic Synthesis and Materials Science

Precursors and Building Blocks for Complex Chemical Architecturesnih.govnih.govacs.org

The dual reactivity of 4-(3-Bromophenyl)-2-chloro-1-butene makes it an attractive starting material for the synthesis of complex organic molecules. nih.gov The aryl bromide component can readily participate in a variety of cross-coupling reactions, while the 2-chloro-1-butene moiety offers a handle for nucleophilic substitution and addition reactions.

The bromophenyl group is a well-established functional handle for carbon-carbon and carbon-heteroatom bond formation. sinocurechem.comnih.gov Palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings are routinely employed to elaborate aryl bromides into more complex structures. nih.govrsc.orgrsc.org For instance, the Suzuki-Miyaura coupling of a (4-bromophenyl)-containing substrate with various aryl/heteroaryl boronic acids, catalyzed by a palladium complex, has been shown to produce novel pyrimidine (B1678525) analogs in good yields. mdpi.com Similarly, the Sonogashira coupling provides a direct route to aryl-substituted alkynes, which are precursors to a range of functional materials. capes.gov.br

The 2-chloro-1-butene portion of the molecule contains a reactive allylic chloride. Allylic chlorides are susceptible to nucleophilic substitution, often proceeding through an S(_N)2' mechanism, which can be highly regio- and stereospecific. nih.gov This allows for the controlled introduction of a variety of functional groups. For example, zirconium oxo complexes have been shown to catalyze the S(_N)2' substitution of E-allylic chlorides to furnish protected allylic alcohols with high regio- and stereospecificity. nih.gov

Furthermore, the vinyl chloride functionality can undergo cross-coupling reactions. nih.govwisc.edu Palladium-catalyzed cross-coupling reactions of vinyl chlorides with various organometallic reagents have been developed, providing a means to construct substituted alkenes. rsc.orgrsc.org This dual reactivity enables the stepwise or sequential functionalization of the molecule, leading to the construction of intricate and highly functionalized molecular frameworks. The ability to act as a precursor for aryne generation further expands its synthetic utility. acs.org

Monomers and Intermediates for Polymeric and Advanced Material Developmentnih.govnih.gov

The vinyl group in this compound makes it a potential monomer for polymerization reactions. Vinyl chloride itself is the monomer for polyvinyl chloride (PVC), one of the most widely produced synthetic polymers. wikipedia.orgyoutube.com The polymerization of vinyl chloride and its derivatives can be achieved through various methods, including suspension and emulsion polymerization. toxicdocs.orgepo.org

The presence of the 3-bromophenyl substituent would be expected to impart specific properties to the resulting polymer. The bromine atom can serve as a site for post-polymerization modification, allowing for the introduction of other functional groups to tailor the material's properties. Additionally, the bulky and polar bromophenyl group would likely influence the polymer's physical characteristics, such as its glass transition temperature, solubility, and refractive index.

The polymerization of vinyl chloride in a solvent like chlorobenzene (B131634) has been studied, and the kinetics of such reactions are influenced by monomer and initiator concentrations. rsc.org The molecular weight of the resulting polymers can be controlled by the reaction conditions. rsc.org The incorporation of this compound as a comonomer with other vinyl monomers could lead to the development of new copolymers with tailored properties for specific applications in materials science.

Development of Novel Synthetic Reagents and Catalytic Systems

The structure of this compound also lends itself to the development of novel reagents and catalytic systems. The aryl bromide functionality can be converted into an organometallic reagent, such as a Grignard or organolithium species, by reaction with magnesium or lithium metal, respectively. These reagents are powerful nucleophiles used to form new carbon-carbon bonds.

Furthermore, the bromophenyl group can serve as a precursor for the synthesis of phosphine (B1218219) ligands, which are crucial components of many transition metal catalysts. mit.edu For example, ortho-substituted arylboronic acid derivatives have been utilized as precursors for benzyne (B1209423) in transition metal catalysis. acs.org The development of palladium catalysts with specialized phosphine ligands has been a major area of research, leading to highly efficient systems for cross-coupling reactions. mit.edu By modifying the butenyl side chain, it may be possible to create bidentate or multidentate ligands that can coordinate to a metal center, potentially leading to catalysts with unique reactivity and selectivity. For instance, the synthesis of novel bromophenol derivatives has been shown to yield compounds with interesting biological activities. mdpi.com

Contribution to Methodologies for Stereoselective and Regioselective Transformationsacs.orgrsc.orgresearchgate.net

The allylic chloride and the substituted butene structure of this compound make it a valuable substrate for studying and developing new stereoselective and regioselective reactions.

Regioselectivity: The reaction of nucleophiles with the allylic system can potentially occur at two different positions (the carbon bearing the chlorine or the terminal carbon of the double bond), leading to different regioisomers. libretexts.org The outcome of such reactions is often influenced by the nature of the nucleophile, the solvent, and the catalyst employed. nih.gov The development of methods to control this regioselectivity is a significant goal in organic synthesis. youtube.com For example, the hydroformylation of butene isomers can be controlled to favor the formation of either linear or branched aldehydes depending on the catalyst system used. researchgate.net Similarly, copper-catalyzed transformations of alkynes can proceed with high regioselectivity. rsc.org

Stereoselectivity: The double bond in the 1-butene (B85601) chain can exist as either the E or Z isomer. Reactions that create a new stereocenter on the butenyl chain can potentially lead to different diastereomers. The development of stereoselective reactions, where one stereoisomer is formed preferentially, is of paramount importance, particularly in the synthesis of chiral molecules. khanacademy.org Catalyst-controlled reactions are often employed to achieve high levels of stereoselectivity. acs.orgacs.org For instance, ruthenium complexes with chiral ligands have been used to catalyze the highly regioselective and enantioselective O-allylation of phenols. nih.gov

Below is a table summarizing the potential transformations of this compound and the types of products that could be formed, highlighting the versatility of this compound in organic synthesis.

| Reactive Site | Reaction Type | Potential Products |

| Aryl Bromide | Suzuki-Miyaura Coupling | Biaryl compounds |

| Heck Coupling | Substituted styrenes | |

| Sonogashira Coupling | Aryl-substituted alkynes | |

| Buchwald-Hartwig Amination | Aryl amines | |

| Allylic Chloride | Nucleophilic Substitution (S(_N)2) | Allylically substituted compounds |

| Nucleophilic Substitution (S(_N)2') | Regioisomeric allylic compounds | |

| Vinyl Group | Polymerization | Poly(this compound) |

| Addition Reactions | Saturated butane (B89635) derivatives |

Future Research Directions and Emerging Paradigms

Innovations in Sustainable Synthesis and Catalysis for Halogenated Compounds

The future synthesis of 4-(3-bromophenyl)-2-chloro-1-butene and its analogs is intrinsically linked to the development of more sustainable and efficient catalytic processes. Current research trends point towards minimizing waste, reducing energy consumption, and utilizing catalysts based on earth-abundant metals.

One promising avenue is the use of tandem catalysis, where multiple synthetic steps are combined into a single, seamless operation. For a molecule like this compound, this could involve a one-pot reaction that first couples a bromochloro-benzene derivative with a four-carbon unit and then selectively introduces the allylic chlorine. This approach would significantly reduce the need for isolating intermediates, thus saving on solvents and purification materials.

Furthermore, the development of novel catalytic systems is paramount. Research into pincer-ligand-stabilized palladium or nickel catalysts could offer enhanced stability and reactivity, allowing for lower catalyst loadings and milder reaction conditions. The exploration of non-precious metal catalysts, such as those based on iron or copper, is also a critical area of research for making the synthesis of such halogenated compounds more economically viable and environmentally friendly.

A key challenge in the synthesis of this compound is the selective introduction of two different halogens at specific positions. Future research will likely focus on catalytic methods that offer high regioselectivity and stereoselectivity, potentially through the use of chiral catalysts for asymmetric synthesis, leading to enantiomerically pure products with potential applications in pharmaceuticals and materials science.

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

The dual halogenation of this compound presents a fascinating playground for exploring novel reactivity patterns. The differing reactivities of the aryl bromide and the allylic chloride open the door to a wide range of selective chemical transformations.

Future investigations will likely focus on chemoselective cross-coupling reactions. The carbon-bromine bond is typically more reactive than the carbon-chlorine bond in palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings. This difference in reactivity could be exploited to selectively functionalize the bromophenyl ring while leaving the chloro-alkene moiety intact for subsequent transformations. Conversely, under specific catalytic conditions, the allylic chloride could be targeted for nucleophilic substitution or other coupling reactions, preserving the aryl bromide for later modification.

Tandem or cascade reactions that sequentially engage both halogenated sites are another exciting frontier. A hypothetical reaction could involve an initial coupling at the aryl bromide, followed by an intramolecular reaction involving the allylic chloride, leading to the rapid construction of complex carbocyclic or heterocyclic scaffolds.

The development of novel catalytic systems that can invert the typical reactivity profile, for instance, by selectively activating the C-Cl bond over the C-Br bond, would represent a significant breakthrough. This could be achieved through the design of specialized ligands or the use of alternative metal catalysts.

Integration of Machine Learning and Artificial Intelligence in Reaction Design and Mechanistic Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the way chemical reactions are designed and understood. For a compound like this compound, these computational tools can be applied to predict reaction outcomes, optimize reaction conditions, and even propose novel synthetic routes.

ML models can be trained on large datasets of known chemical reactions to predict the most likely products of a given set of reactants and catalysts. In the context of this compound, an ML model could predict the regioselectivity and stereoselectivity of a reaction, saving significant time and resources in the laboratory.

AI algorithms can also be used to elucidate complex reaction mechanisms. By analyzing quantum mechanical data, AI can identify key transition states and intermediates, providing chemists with a deeper understanding of how a reaction proceeds. This knowledge can then be used to design more efficient and selective catalysts.

Furthermore, generative AI models can be employed to propose entirely new synthetic pathways to this compound or its derivatives. By learning the rules of chemical synthesis, these models can suggest novel combinations of reactants and reagents that may not be immediately obvious to a human chemist.

The following table illustrates potential applications of AI and Machine Learning in the study of this compound:

| Application Area | Specific Task | Potential Impact |

| Reaction Outcome Prediction | Predict the major and minor products of a cross-coupling reaction. | Reduced number of trial-and-error experiments. |

| Reaction Optimization | Identify the optimal solvent, temperature, and catalyst for a desired transformation. | Higher yields and purity with less waste. |

| Mechanistic Elucidation | Model the transition states of a tandem reaction to understand selectivity. | Deeper mechanistic insight leading to rational catalyst design. |

| Novel Synthesis Design | Propose a new, more sustainable synthetic route to the target molecule. | Discovery of more efficient and environmentally friendly synthetic methods. |

Development of High-Throughput Screening Methodologies for Reaction Optimization and Discovery

High-throughput screening (HTS) is a powerful technique that allows for the rapid testing of a large number of reaction conditions or catalysts in parallel. The development of HTS methodologies tailored for the synthesis and transformation of halogenated compounds like this compound will be crucial for accelerating the pace of discovery.

For reaction optimization, HTS can be used to quickly screen a wide range of solvents, bases, ligands, and temperatures to identify the optimal conditions for a specific transformation, such as a selective cross-coupling reaction. This can be done using microplate-based systems and robotic liquid handlers, allowing for hundreds or even thousands of reactions to be run and analyzed in a single day.

HTS is also a valuable tool for catalyst discovery. Libraries of potential catalysts can be rapidly screened to identify those that are most active and selective for a desired reaction. This approach has been successfully used to discover new catalysts for a variety of transformations and could be applied to find novel catalysts for the synthesis or functionalization of this compound.

The data generated from HTS experiments can also be used to train machine learning models, creating a powerful feedback loop between experimental work and computational prediction. This synergy between HTS and AI has the potential to dramatically accelerate the discovery of new chemical reactions and the optimization of existing ones.

The table below outlines how HTS could be applied to the study of this compound:

| HTS Application | Objective | Parameters to Screen | Desired Outcome |

| Synthesis Optimization | Maximize the yield of a Suzuki coupling at the aryl bromide. | Catalysts, ligands, bases, solvents, temperatures. | Identification of the most efficient and selective reaction conditions. |

| Catalyst Discovery | Find a novel catalyst for the asymmetric alkylation of the allylic chloride. | Library of chiral ligands and metal precursors. | Discovery of a catalyst that provides high enantioselectivity. |

| Reactivity Profiling | Map the chemoselectivity of the compound under various reaction conditions. | Different nucleophiles, electrophiles, and catalytic systems. | A comprehensive understanding of the compound's reactivity landscape. |

Q & A

What are the recommended synthetic routes for preparing 4-(3-Bromophenyl)-2-chloro-1-butene, and how can reaction conditions be optimized?

Basic Research Question

The synthesis of halogenated alkenes like this compound often involves coupling reactions. A Wittig reaction between a bromophenyl-substituted aldehyde and a chloroalkene precursor is a plausible route, analogous to methods used for 3-(4-Bromophenyl)-2-chloro-1-propene . Key steps include:

- Starting Materials : 3-bromobenzaldehyde and a chloroalkene reagent (e.g., allyl chloride).

- Reaction Conditions : Use of a strong base (e.g., potassium tert-butoxide) in anhydrous THF under nitrogen to generate the ylide.

- Optimization : Adjust temperature (0°C to room temperature) and stoichiometry to favor alkene formation over side products. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yield .

How can researchers validate the purity and structural integrity of this compound post-synthesis?

Basic Research Question

Characterization requires a multi-technique approach:

- Chromatography : HPLC or GC-MS to assess purity (>95%) and detect unreacted precursors .

- Spectroscopy :

- Elemental Analysis : Confirm Br and Cl content via combustion analysis .

What are the dominant reaction pathways for this compound in substitution and oxidation reactions?

Basic Research Question

The compound’s reactivity is influenced by its halogen substituents and conjugated double bond:

- Nucleophilic Substitution : Chlorine at C2 can be replaced by nucleophiles (e.g., OH, amines) in polar aprotic solvents (e.g., DMF) under heating (60–80°C) .

- Oxidation : The double bond reacts with mCPBA or ozone to form epoxides or diketones, respectively. Monitor reaction progress via TLC to prevent over-oxidation .

- Reduction : Catalytic hydrogenation (Pd/C, H) saturates the double bond, yielding 4-(3-Bromophenyl)-2-chlorobutane .